molecular formula C18H21N7O3 B11490840 N-ethyl-6-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-1,3,5-triazine-2,4-diamine

N-ethyl-6-({6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl}oxy)-1,3,5-triazine-2,4-diamine

Cat. No.: B11490840
M. Wt: 383.4 g/mol
InChI Key: BDBBEJYCOVGWDM-UHFFFAOYSA-N
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Description

N2-ETHYL-6-({6-[2-(2-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines elements of pyridazine and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ETHYL-6-({6-[2-(2-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Triazine Formation: The triazine ring is formed by reacting cyanuric chloride with the appropriate amine under controlled conditions.

    Final Coupling: The final step involves coupling the pyridazine and triazine intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N2-ETHYL-6-({6-[2-(2-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazine ring, where nucleophiles replace one of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N2-ETHYL-6-({6-[2-(2-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N2-ETHYL-6-({6-[2-(2-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N2-ETHYL-6-({6-[2-(2-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE: Similar in structure but with different substituents.

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different functional groups.

    Triazine Derivatives: Compounds with similar triazine rings but different substituents.

Uniqueness

N2-ETHYL-6-({6-[2-(2-METHYLPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of pyridazine and triazine rings, along with the 2-(2-methylphenoxy)ethoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H21N7O3

Molecular Weight

383.4 g/mol

IUPAC Name

2-N-ethyl-6-[6-[2-(2-methylphenoxy)ethoxy]pyridazin-3-yl]oxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H21N7O3/c1-3-20-17-21-16(19)22-18(23-17)28-15-9-8-14(24-25-15)27-11-10-26-13-7-5-4-6-12(13)2/h4-9H,3,10-11H2,1-2H3,(H3,19,20,21,22,23)

InChI Key

BDBBEJYCOVGWDM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)N)OC2=NN=C(C=C2)OCCOC3=CC=CC=C3C

Origin of Product

United States

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